Cas no 796969-15-8 (4-BromobenzoDisoxazol-3-amine)

4-Bromobenzo[d]isoxazol-3-amine is a brominated heterocyclic compound featuring a benzoisoxazole core with an amine functional group at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or alkyl groups. Its stable yet modifiable framework is advantageous for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. The amine group also allows for derivatization via acylation or alkylation, broadening its applicability in targeted synthesis.
4-BromobenzoDisoxazol-3-amine structure
4-BromobenzoDisoxazol-3-amine structure
Product name:4-BromobenzoDisoxazol-3-amine
CAS No:796969-15-8
MF:C7H5BrN2O
Molecular Weight:213.031400442123
MDL:MFCD11845370
CID:1027191
PubChem ID:45588471

4-BromobenzoDisoxazol-3-amine Properties

Names and Identifiers

    • 4-Bromobenzo[d]isoxazol-3-amine
    • 4-Bromo-1,2-benzisoxazol-3-amine
    • 4-bromo-1,2-benzoxazol-3-amine
    • 3-AMINO-4-BROMOBENZO[D]ISOXAZOLE
    • SYCUVFGUHBRMHZ-UHFFFAOYSA-N
    • 4-bromobenzo[d]isoxazole-3-ylamine
    • 4-Bromo-benzo[d]isoxazol-3-ylamine
    • SBB094732
    • AB0026767
    • W8510
    • ST24028970
    • AM20050388
    • S
    • 4-Bromo-1,2-benzisoxazol-3-amine (ACI)
    • 4-BromobenzoDisoxazol-3-amine
    • MDL: MFCD11845370
    • Inchi: 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
    • InChIKey: SYCUVFGUHBRMHZ-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(ON=C2N)C=CC=1

Computed Properties

  • 精确分子量: 211.95900
  • 氢键供体数量: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 可旋转化学键数量: 0
  • 复杂度: 155
  • 拓扑分子极性表面积: 52

Experimental Properties

  • PSA: 52.05000
  • LogP: 2.75370

4-BromobenzoDisoxazol-3-amine Security Information

4-BromobenzoDisoxazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM161996-1g
4-Bromo-1,2-benzisoxazol-3-amine
796969-15-8 98%
1g
$86 2024-07-23
abcr
AB268942-1 g
4-Bromo-1,2-benzisoxazol-3-amine, 95%; .
796969-15-8 95%
1g
€229.40 2023-06-22
Ambeed
A141911-1g
4-Bromobenzo[d]isoxazol-3-amine
796969-15-8 98%
1g
$50.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054372-500mg
4-BromobenzoDisoxazol-3-amine
796969-15-8 >95%
500mg
1477.0CNY 2021-08-04
Chemenu
CM161996-5g
4-Bromo-1,2-benzisoxazol-3-amine
796969-15-8 98%
5g
$406 2021-06-17
Fluorochem
079552-1g
4-Bromobenzo[d]isoxazol-3-amine
796969-15-8 98%
1g
£106.00 2022-03-01
Fluorochem
079552-10g
4-Bromobenzo[d]isoxazol-3-amine
796969-15-8 98%
10g
£585.00 2022-03-01
eNovation Chemicals LLC
D554784-5g
4-BroMobenzo[d]isoxazol-3-aMine
796969-15-8 97%
5g
$998 2024-05-24
abcr
AB268942-5 g
4-Bromo-1,2-benzisoxazol-3-amine, 95%; .
796969-15-8 95%
5g
€588.50 2023-06-22
Enamine
EN300-2975948-0.05g
4-bromo-1,2-benzoxazol-3-amine
796969-15-8 95.0%
0.05g
$19.0 2025-03-19

4-BromobenzoDisoxazol-3-amine Synthesis

4-BromobenzoDisoxazol-3-amine Literature

Additional information on 4-BromobenzoDisoxazol-3-amine

Comprehensive Overview of 4-BromobenzoDisoxazol-3-amine (CAS No. 796969-15-8): Properties, Applications, and Research Insights

4-BromobenzoDisoxazol-3-amine (CAS No. 796969-15-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated benzodisoxazole derivative features a unique molecular structure, combining a benzo-disoxazole core with a bromine substituent at the 4-position and an amine group at the 3-position. Its distinct chemical properties make it a valuable intermediate in synthetic chemistry, particularly for developing novel bioactive molecules and functional materials.

The compound's molecular formula (C7H5BrN2O2) and molecular weight (229.03 g/mol) reflect its compact yet versatile architecture. Researchers have explored its potential in drug discovery, where its electron-rich aromatic system and hydrogen-bonding capability enable interactions with biological targets. Recent studies highlight its role as a precursor for fluorescence probes and photoactive materials, aligning with growing interest in optical sensors for environmental monitoring and diagnostic applications.

In synthetic applications, 4-BromobenzoDisoxazol-3-amine serves as a key building block for cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. Its bromine atom provides an excellent handle for palladium-catalyzed transformations, enabling the construction of complex heterocyclic scaffolds. This aligns with current trends in green chemistry, where researchers seek efficient methods to reduce synthetic steps and improve atom economy.

The compound's thermal stability and solubility profile (moderate solubility in polar organic solvents like DMSO and DMF) make it suitable for diverse reaction conditions. Analytical characterization typically involves HPLC, NMR spectroscopy (showing distinctive peaks at δ 6.8-7.5 ppm for aromatic protons), and mass spectrometry. These properties address common search queries regarding compound characterization techniques and structure-activity relationships in medicinal chemistry.

Emerging applications include its use in designing organic semiconductors for flexible electronics, responding to industry demands for lightweight conductive materials. The benzodisoxazole moiety contributes to electron transport properties, while the amine group allows for further functionalization. This dual functionality positions the compound as relevant to next-generation OLEDs and photovoltaic devices—topics frequently searched in materials science forums.

Quality control of CAS 796969-15-8 typically requires monitoring purity levels (>97% by HPLC) and residual solvent content. Storage recommendations (2-8°C under inert atmosphere) reflect its sensitivity to oxidation and moisture, addressing common handling questions from laboratory professionals. Recent patent literature demonstrates its incorporation into antimicrobial agents, leveraging the bromine's bioactivity while maintaining low cytotoxicity—a balance frequently investigated in antibiotic development research.

From an environmental perspective, studies on 4-BromobenzoDisoxazol-3-amine degradation pathways inform wastewater treatment strategies for research facilities. Its photodegradation behavior under UV light has implications for persistent organic pollutant (POP) assessments, connecting to sustainability discussions in chemical manufacturing. These aspects respond to growing public interest in eco-friendly chemistry and laboratory safety protocols.

The compound's structure-activity relationships continue to be explored through computational chemistry approaches, including density functional theory (DFT) calculations predicting its electronic properties and reactive sites. Such computational studies address the pharmaceutical industry's need for rational drug design tools, while also providing teaching examples for quantum chemistry education—another frequent search topic among chemistry students and educators.

In summary, 4-BromobenzoDisoxazol-3-amine represents a multifaceted compound bridging medicinal chemistry, materials science, and environmental research. Its ongoing investigation reflects broader scientific priorities including targeted drug delivery, renewable energy materials, and green synthesis methods. As research progresses, this compound will likely maintain relevance across multiple disciplines, offering solutions to challenges in healthcare innovation and sustainable technology development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:796969-15-8)4-BromobenzoDisoxazol-3-amine
A864819
Purity:99%
Quantity:5g
Price ($):189.0